Ethyl 4-isopropyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 4-isopropyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-isopropyl-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the alkylation of indole nitrogen, followed by esterification. For instance, indole-2-carboxylic acid can be reacted with thionyl chloride to form the corresponding acid chloride, which is then treated with ethanol to yield the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-isopropyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Ethyl 4-isopropyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 4-isopropyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl indole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
Ethyl 4-isopropyl-1H-indole-2-carboxylate is unique due to its specific structural features, such as the isopropyl group at the 4-position of the indole ring. This structural modification can influence the compound’s reactivity and biological activity, making it distinct from other indole derivatives .
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
ethyl 4-propan-2-yl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-4-17-14(16)13-8-11-10(9(2)3)6-5-7-12(11)15-13/h5-9,15H,4H2,1-3H3 |
InChI Key |
KUYJUHNKJKAYHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2N1)C(C)C |
Origin of Product |
United States |
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